![molecular formula C14H17N3OS B13916440 7'-Cyclopentyl-2'-(methylthio)spiro[cyclopropane-1,5'-[5H]pyrrolo[2,3-d]pyrimidin]-6'(7'H)-one](/img/structure/B13916440.png)
7'-Cyclopentyl-2'-(methylthio)spiro[cyclopropane-1,5'-[5H]pyrrolo[2,3-d]pyrimidin]-6'(7'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7’-Cyclopentyl-2’-(methylthio)spiro[cyclopropane-1,5’-[5H]pyrrolo[2,3-d]pyrimidin]-6’(7’H)-one is a complex heterocyclic compound that features a unique spiro structure. This compound is part of the pyrrolo[2,3-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Cyclopentyl-2’-(methylthio)spiro[cyclopropane-1,5’-[5H]pyrrolo[2,3-d]pyrimidin]-6’(7’H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable pyrimidine derivative with a cyclopropane moiety under specific conditions. The reaction conditions often include the use of catalysts such as CuCl and 6-methylpicolinic acid, and the reactions are typically carried out in solvents like methanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency . The use of continuous flow reactors may also be considered for large-scale production to maintain consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7’-Cyclopentyl-2’-(methylthio)spiro[cyclopropane-1,5’-[5H]pyrrolo[2,3-d]pyrimidin]-6’(7’H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Wissenschaftliche Forschungsanwendungen
7’-Cyclopentyl-2’-(methylthio)spiro[cyclopropane-1,5’-[5H]pyrrolo[2,3-d]pyrimidin]-6’(7’H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7’-Cyclopentyl-2’-(methylthio)spiro[cyclopropane-1,5’-[5H]pyrrolo[2,3-d]pyrimidin]-6’(7’H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved may include signal transduction pathways that regulate cell proliferation, apoptosis, or immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrrolopyrazine derivatives: Exhibits a wide range of biological activities, including antimicrobial and kinase inhibitory properties.
Uniqueness
7’-Cyclopentyl-2’-(methylthio)spiro[cyclopropane-1,5’-[5H]pyrrolo[2,3-d]pyrimidin]-6’(7’H)-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to specific molecular targets and improve its stability under various conditions .
Eigenschaften
Molekularformel |
C14H17N3OS |
|---|---|
Molekulargewicht |
275.37 g/mol |
IUPAC-Name |
7'-cyclopentyl-2'-methylsulfanylspiro[cyclopropane-1,5'-pyrrolo[2,3-d]pyrimidine]-6'-one |
InChI |
InChI=1S/C14H17N3OS/c1-19-13-15-8-10-11(16-13)17(9-4-2-3-5-9)12(18)14(10)6-7-14/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
OJIUPWQVQQUQRL-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=C2C(=N1)N(C(=O)C23CC3)C4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


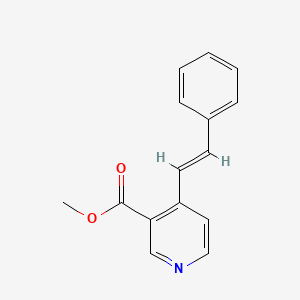
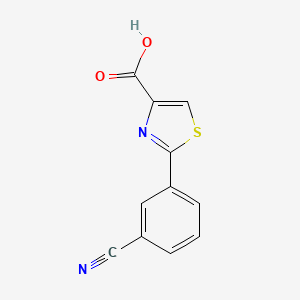
![4-fluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B13916369.png)
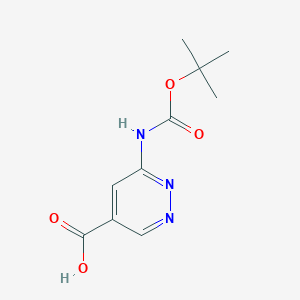
![6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13916374.png)
![3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine;2,2,2-trifluoroacetic acid](/img/structure/B13916380.png)
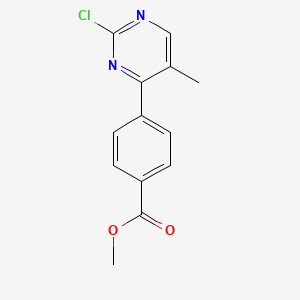
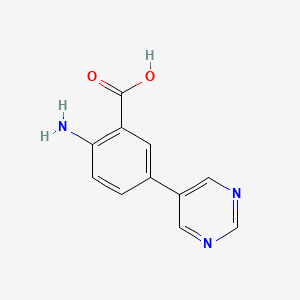
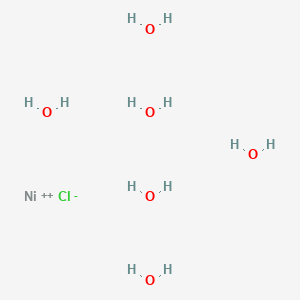

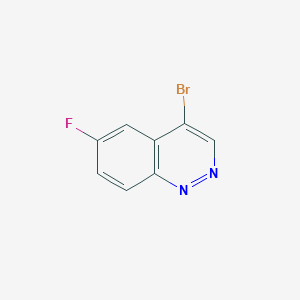
![2-piperazin-1-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B13916424.png)

![N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B13916433.png)
